molecular formula C17H23NO2 B3013086 1-(Cyclopropylmethyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]aziridine CAS No. 2411258-27-8

1-(Cyclopropylmethyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]aziridine

Cat. No.: B3013086
CAS No.: 2411258-27-8
M. Wt: 273.376
InChI Key: IZQZXLPTZXGGSX-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]aziridine is a synthetic organic compound that features a unique combination of aziridine and benzofuran moieties Aziridines are three-membered nitrogen-containing rings known for their high reactivity, while benzofurans are aromatic compounds with potential biological activity

Properties

IUPAC Name

1-(cyclopropylmethyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]aziridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-17(2)8-13-4-3-5-15(16(13)20-17)19-11-14-10-18(14)9-12-6-7-12/h3-5,12,14H,6-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQZXLPTZXGGSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC3CN3CC4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylmethyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]aziridine likely involves multiple steps, starting from commercially available precursors. A possible synthetic route could include:

    Formation of the Benzofuran Moiety: This step might involve the cyclization of a suitable precursor to form the benzofuran ring.

    Introduction of the Aziridine Ring: The aziridine ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by an aziridine moiety.

    Attachment of the Cyclopropylmethyl Group: This step could involve the alkylation of the aziridine nitrogen with a cyclopropylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Reaction Conditions: Optimization of temperature, pressure, and solvent to maximize yield.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]aziridine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions could be used to modify the aziridine ring or the benzofuran moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various alkyl or acyl groups.

Scientific Research Applications

1-(Cyclopropylmethyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]aziridine could have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving aziridines or benzofurans.

    Medicine: Investigation of its pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]aziridine would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    DNA Interaction: Binding to DNA and affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    Aziridines: Other aziridine derivatives with different substituents.

    Benzofurans: Compounds with similar benzofuran structures but different functional groups.

Uniqueness

1-(Cyclopropylmethyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]aziridine is unique due to its specific combination of aziridine and benzofuran moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

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